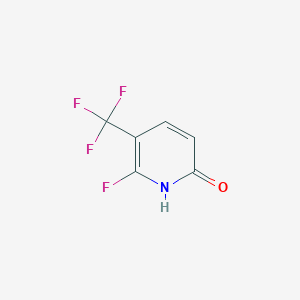![molecular formula C36H37N5O7 B13430974 levulinoyl(-3)[DMT(-5)]2-deoxy-D-thrPenf(b)-adenin-9-yl](/img/structure/B13430974.png)
levulinoyl(-3)[DMT(-5)]2-deoxy-D-thrPenf(b)-adenin-9-yl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Levulinoyl(-3)[DMT(-5)]2-deoxy-D-thrPenf(b)-adenin-9-yl is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of levulinoyl and deoxy-D-threo-pentofuranosyl groups, which contribute to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of levulinoyl(-3)[DMT(-5)]2-deoxy-D-thrPenf(b)-adenin-9-yl typically involves multiple steps, starting with the preparation of the levulinoyl ester. This is followed by the introduction of the deoxy-D-threo-pentofuranosyl group through glycosylation reactions. The final step involves the coupling of the adenine moiety to the intermediate product. The reaction conditions often require the use of catalysts and specific temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to streamline the multi-step process. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality. The scalability of the synthesis process is crucial for its application in various industries .
Análisis De Reacciones Químicas
Types of Reactions
Levulinoyl(-3)[DMT(-5)]2-deoxy-D-thrPenf(b)-adenin-9-yl undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine for cleavage reactions, secondary amine salts for glycosylation, and various oxidizing and reducing agents. The conditions for these reactions often require controlled temperatures, pH levels, and the presence of catalysts to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile or electrophile used .
Aplicaciones Científicas De Investigación
Levulinoyl(-3)[DMT(-5)]2-deoxy-D-thrPenf(b)-adenin-9-yl has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of levulinoyl(-3)[DMT(-5)]2-deoxy-D-thrPenf(b)-adenin-9-yl involves its interaction with specific molecular targets and pathways. For example, it may act as a cleavable linker in proteomics, where it can be selectively cleaved under specific conditions to release active subunits of proteins. This interaction is often mediated by the formation of covalent bonds with target molecules, followed by controlled cleavage reactions .
Comparación Con Compuestos Similares
Similar Compounds
2-Deoxy-D-glucose: Known for its role in glycolysis inhibition and potential therapeutic applications in cancer treatment.
2-Deoxy-D-ribose: Studied for its role in stimulating hair growth and promoting wound healing.
Uniqueness
Unlike other similar compounds, it can be used as a cleavable linker in proteomics, providing a versatile tool for studying protein interactions and functions .
Propiedades
Fórmula molecular |
C36H37N5O7 |
|---|---|
Peso molecular |
651.7 g/mol |
Nombre IUPAC |
[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl] 4-oxopentanoate |
InChI |
InChI=1S/C36H37N5O7/c1-23(42)9-18-32(43)48-29-19-31(41-22-40-33-34(37)38-21-39-35(33)41)47-30(29)20-46-36(24-7-5-4-6-8-24,25-10-14-27(44-2)15-11-25)26-12-16-28(45-3)17-13-26/h4-8,10-17,21-22,29-31H,9,18-20H2,1-3H3,(H2,37,38,39)/t29-,30-,31-/m1/s1 |
Clave InChI |
WYPSLNNQSKOKMX-JFHPUIQFSA-N |
SMILES isomérico |
CC(=O)CCC(=O)O[C@@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)N |
SMILES canónico |
CC(=O)CCC(=O)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carboxylic acid](/img/structure/B13430897.png)
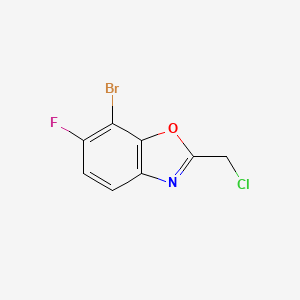
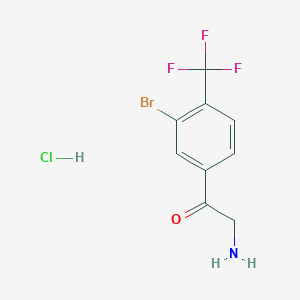
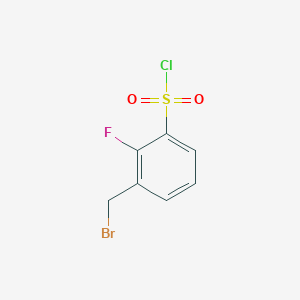

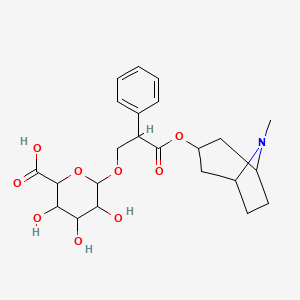
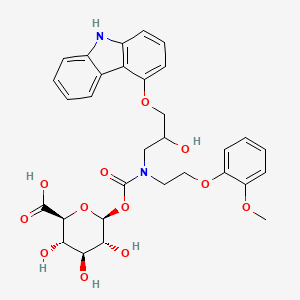
![benzyl (3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate](/img/structure/B13430937.png)
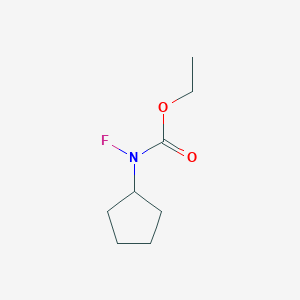
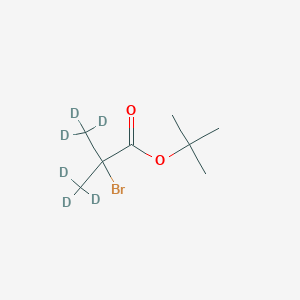
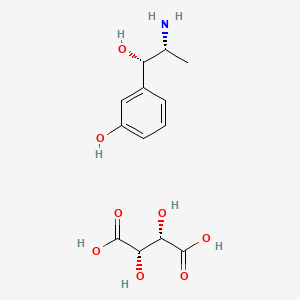
![ethyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B13430963.png)
